(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid
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Overview
Description
(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the esterification of (3R)-3,7-dimethyloctanol with a suitable acid chloride, followed by hydrolysis to yield the desired acid. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups of the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxybutanoic acid
- (2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxyhexanoic acid
Uniqueness
Compared to similar compounds, (2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid has a unique combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties. Its specific arrangement of atoms allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
828930-49-0 |
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Molecular Formula |
C13H26O4 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
(2R)-2-[(3R)-3,7-dimethyloctoxy]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H26O4/c1-10(2)5-4-6-11(3)7-8-17-12(9-14)13(15)16/h10-12,14H,4-9H2,1-3H3,(H,15,16)/t11-,12-/m1/s1 |
InChI Key |
BELIKQQKNDRRRU-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)CCO[C@H](CO)C(=O)O |
Canonical SMILES |
CC(C)CCCC(C)CCOC(CO)C(=O)O |
Origin of Product |
United States |
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